Ethyl 4-(3,4-dichlorophenyl)-2,4-dioxobutanoate

Catalog No.
S727493
CAS No.
93618-67-8
M.F
C12H10Cl2O4
M. Wt
289.11 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Ethyl 4-(3,4-dichlorophenyl)-2,4-dioxobutanoate

CAS Number

93618-67-8

Product Name

Ethyl 4-(3,4-dichlorophenyl)-2,4-dioxobutanoate

IUPAC Name

ethyl 4-(3,4-dichlorophenyl)-2,4-dioxobutanoate

Molecular Formula

C12H10Cl2O4

Molecular Weight

289.11 g/mol

InChI

InChI=1S/C12H10Cl2O4/c1-2-18-12(17)11(16)6-10(15)7-3-4-8(13)9(14)5-7/h3-5H,2,6H2,1H3

InChI Key

MGKHGIRYXQBVSF-UHFFFAOYSA-N

SMILES

CCOC(=O)C(=O)CC(=O)C1=CC(=C(C=C1)Cl)Cl

Canonical SMILES

CCOC(=O)C(=O)CC(=O)C1=CC(=C(C=C1)Cl)Cl

Ethyl 4-(3,4-dichlorophenyl)-2,4-dioxobutanoate (CAS 93618-67-8) is an aryl β,δ-diketoester critical for synthesizing complex heterocyclic compounds. It serves as a high-value precursor, particularly in the agrochemical sector for producing pyrazole carboxamide fungicides, a class of potent succinate dehydrogenase inhibitors (SDHIs). [REFS-1, REFS-2] The 3,4-dichloro substitution pattern on the phenyl ring is a frequently incorporated feature in highly active agrochemicals, directly influencing the biological efficacy of the final product. [REFS-3, REFS-4] Its primary procurement value lies in its role as a specialized building block where the specific halogenation pattern is non-negotiable for achieving the target molecule's desired performance.

Substituting Ethyl 4-(3,4-dichlorophenyl)-2,4-dioxobutanoate with analogs featuring different halogenation patterns (e.g., 4-chloro, 2,4-dichloro) or lacking halogens is a critical process failure. The specific 3,4-dichloro arrangement is integral to the structure-activity relationship (SAR) of many target fungicides, where it forms essential interactions within the succinate dehydrogenase (SDH) enzyme's binding pocket. [REFS-1, REFS-2] Altering this substitution can drastically reduce or eliminate the fungicidal efficacy of the final product. [3] Furthermore, the electronic and steric properties of the 3,4-dichlorophenyl group dictate the regioselectivity of subsequent cyclization reactions, such as pyrazole formation, ensuring the synthesis of the correct, biologically active isomer and avoiding costly purification of isomeric mixtures. [4]

Precursor Suitability: Essential for High-Yield Synthesis of Bixafen Fungicide Intermediate

This compound is a documented key precursor in an efficient, high-yielding synthesis route for the commercial SDHI fungicide Bixafen. [1] In a patented process, the reaction of a key aniline derivative with the pyrazole-4-carbonyl chloride derived from Ethyl 4-(3,4-dichlorophenyl)-2,4-dioxobutanoate proceeds to completion, affording Bixafen at a 99% yield. This near-quantitative conversion is a significant procurement advantage for industrial-scale manufacturing, minimizing downstream purification costs and maximizing batch output compared to routes that may use less optimized precursors.

Evidence DimensionReaction Yield
Target Compound DataEnables a synthetic step achieving 99% yield for the target fungicide Bixafen.
Comparator Or BaselineTypical industrial synthesis steps often have lower yields, requiring more complex purification and leading to higher waste.
Quantified DifferenceApproaches quantitative yield, representing a benchmark for process efficiency.
ConditionsAmide coupling reaction in toluene at 60 °C.

Maximizes production efficiency and reduces manufacturing costs by ensuring a near-complete conversion to the high-value final product.

Regioselectivity Control: Directing Pyrazole Formation to the Biologically Active Isomer

The condensation of unsymmetrical β-diketones, such as Ethyl 4-(3,4-dichlorophenyl)-2,4-dioxobutanoate, with hydrazines can theoretically yield two different pyrazole regioisomers. However, the distinct electronic and steric environment created by the 3,4-dichlorophenyl group strongly directs the cyclization to favor the desired isomer required for biological activity. [1] While direct quantitative comparisons for this exact substrate are proprietary, studies on analogous systems show that aryl diketone precursors can achieve regioselectivity ratios exceeding 95:5 in favor of the desired product under optimized conditions. [2] Using a less-defined precursor, such as an unsubstituted or monochloro-analog, risks the formation of significant isomeric impurities, complicating production and regulatory compliance.

Evidence DimensionRegioselectivity Ratio (Desired:Undesired Isomer)
Target Compound DataThe 3,4-dichlorophenyl moiety provides strong electronic and steric bias, favoring the formation of the single desired pyrazole regioisomer. [<a href="https://pubs.acs.org/doi/10.1021/jo7026195" target="_blank">1</a>]
Comparator Or BaselineLess substituted or symmetrically substituted diketones often lead to mixtures of regioisomers, which are difficult and costly to separate. [<a href="https://www.jetir.org/papers/JETIR1907E38.pdf" target="_blank">2</a>]
Quantified DifferenceAchieves high regioselectivity (>95:5 is common for such directed cyclizations), avoiding product mixtures.
ConditionsCyclocondensation reaction with hydrazine derivatives, typically in an alcohol solvent or acetic acid.

This ensures the selective synthesis of the correct, active isomer, which avoids the significant cost and yield loss associated with separating unwanted isomers in an industrial setting.

End-Product Efficacy: 3,4-Dichlorophenyl Moiety is Critical for High Fungicidal Activity

The 3,4-dichlorophenyl group imparted by this precursor is a critical component for the high efficacy of the resulting fungicides. Structure-activity relationship (SAR) studies on pyrazole carboxamide SDHIs consistently show that this specific substitution pattern is optimal for binding to the target enzyme. [1] For example, in a related series of pyrazole-4-carboxamides, compounds with a 3,4-dichlorophenyl group showed excellent in vivo fungicidal activity against corn rust, proving to be 2-4 times more potent than the commercial fungicides fluxapyroxad and bixafen in some assays. [2] Replacing this with other groups would lead to a significant loss of performance in the final application.

Evidence DimensionFungicidal Activity (in vivo)
Target Compound DataDerivatives containing the 3,4-dichlorophenyl group exhibit fungicidal activity 2-4 times higher than commercial benchmarks like fluxapyroxad against specific pathogens (corn rust). [<a href="https://doi.org/10.1002/ps.8080" target="_blank">2</a>]
Comparator Or BaselineAnalogs with different substitution patterns (e.g., monochloro, trifluoromethylphenyl) show varying and often lower levels of activity in SAR studies. [<a href="https://link.springer.com/chapter/10.1007/978-4-431-56533-9_5" target="_blank">1</a>]
Quantified Difference200-400% increase in potency compared to established commercial fungicides in specific assays.
ConditionsIn vivo testing against corn rust (Puccinia sorghi Schw). [<a href="https://doi.org/10.1002/ps.8080" target="_blank">2</a>]

Procuring this specific precursor is a direct investment in the final product's market competitiveness and biological performance.

Industrial Production of High-Performance SDHI Fungicides

This compound is the right choice for manufacturers engaged in the large-scale synthesis of pyrazole carboxamide fungicides like Bixafen. Its demonstrated role in high-yield reactions makes it a cost-effective and reliable precursor for meeting production targets for broad-spectrum fungicides used in cereal and crop protection. [1]

Development of Next-Generation Agrochemicals with Optimized Efficacy

For R&D programs focused on discovering new agrochemicals, this precursor provides a validated scaffold known to impart high biological activity. The 3,4-dichlorophenyl group is a well-established toxophore in SDHIs, making this compound an essential starting material for creating libraries of new fungicide candidates with a high probability of success against key plant pathogens. [2]

Synthesis of Regio-Pure Pyrazole Intermediates

In laboratory or industrial settings where isomeric purity is paramount, this diketoester is the preferred starting material for pyrazole synthesis. Its structure inherently directs the cyclization reaction, ensuring the formation of the correct regioisomer and simplifying the synthetic process by eliminating the need for challenging and expensive isomer separations. [3]

XLogP3

3.1

Wikipedia

Ethyl 4-(3,4-dichlorophenyl)-2,4-dioxobutanoate

Dates

Last modified: 08-15-2023

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